molecular formula C10H8N4O3S2 B2557390 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 393566-99-9

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2557390
CAS No.: 393566-99-9
M. Wt: 296.32
InChI Key: JAWZIZYFPSFOJP-UHFFFAOYSA-N
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Description

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SCH₃) group at position 5 and a 2-nitrobenzamide moiety at position 2. Synthesized via conventional or microwave-assisted methods (e.g., condensation of 5-amino-1,3,4-thiadiazole derivatives with nitrobenzoyl chloride intermediates), it is characterized by techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectroscopy . Its pharmacological relevance spans anticancer, antiviral, and antimicrobial applications, with studies highlighting its role as a scaffold for structure-activity relationship (SAR) optimization .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S2/c1-18-10-13-12-9(19-10)11-8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWZIZYFPSFOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are mild, and the product is obtained in good yield. The compound is fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Thiadiazole Ring

  • Nucleophilic Substitution :
    The methylthio (-SMe) group at position 5 can undergo nucleophilic displacement reactions. For example:

    • Reaction with alkyl halides to form thioether derivatives .

    • Oxidation to sulfone (-SO₂Me) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Nitro Group

  • Reduction :
    The nitro (-NO₂) group on the benzamide moiety can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in acidic media .

Amide Bond

  • Hydrolysis :
    Acidic or basic hydrolysis cleaves the amide bond, yielding 5-(methylthio)-1,3,4-thiadiazol-2-amine and 2-nitrobenzoic acid .

Derivatization Reactions

The compound serves as a precursor for synthesizing analogs with enhanced bioactivity:

Reaction Type Conditions Product Application
Alkylation R-X, K₂CO₃, DMF, 60°CThioether derivatives (e.g., R = benzyl, allyl)Improved anticonvulsant activity
Acylation AcCl, pyridine, RTAcetylated thiadiazole derivativesAntimicrobial screening
Cyclization POCl₃, refluxThiadiazolo[3,2-a]pyrimidine hybridsCytotoxicity studies

Thin-Layer Chromatography (TLC)

  • Mobile Phase : Chloroform:methanol (9:1 v/v).

  • Detection : UV light at 254 nm or iodine vapor .

Spectroscopic Analysis

  • UV-Vis : λₘₐₐ = 282 nm (ε = 631 L·mol⁻¹·cm⁻¹) in ethanol .

  • IR : Peaks at 1670 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 680 cm⁻¹ (C-S) .

  • ¹H NMR : Signals at δ 8.2–8.5 ppm (aromatic protons), δ 2.5 ppm (S-CH₃) .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C without melting .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 12) media .

Comparative Reactivity with Analogs

Compound Key Functional Groups Reactivity Differences
N-(5-Ethylthio-1,3,4-thiadiazol-2-yl)-2-nitrobenzamideEthylthio (-SEt), nitroSlower nucleophilic substitution due to steric hindrance from ethyl group
4-Fluoro-N-(5-methylthio-1,3,4-thiadiazol-2-yl)benzamideFluorine substituentEnhanced electrophilicity at benzamide ring, facilitating SNAr reactions

Mechanistic Insights

  • Amide Bond Formation : Proceeds via a nucleophilic acyl substitution mechanism, with the thiadiazole amine attacking the carbonyl carbon of 2-nitrobenzoyl chloride .

  • Nitro Group Reduction : Follows a stepwise electron-transfer pathway, forming nitroso and hydroxylamine intermediates before yielding the amine .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been evaluated for its effectiveness against various bacterial strains. For instance, studies have indicated that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents .

Antiparasitic Activity

Compounds containing the thiadiazole moiety have been investigated for their antiparasitic properties. Notably, studies on similar structures have demonstrated effectiveness against Leishmania major, a significant parasitic pathogen. The incorporation of nitro groups in these compounds often enhances their activity against protozoan parasites .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. The general approach includes:

  • Formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Subsequent nitration to introduce the nitro group at the benzamide position.
    This synthetic route allows for the modification of various substituents to optimize biological activity .

Antileishmanial Activity

In a study evaluating 1,3,4-thiadiazole derivatives for antileishmanial activity, it was found that specific structural modifications significantly improved efficacy against L. major. Compounds with similar structural features to this compound showed IC50 values lower than standard treatments, highlighting their potential as lead compounds for drug development .

Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of thiadiazole derivatives have revealed promising results against various cancer cell lines. For example, compounds with a similar scaffold demonstrated selective inhibition of cancer cell proliferation, particularly in chronic myelogenous leukemia models. This suggests that this compound may also hold potential as an anticancer agent .

Summary Table of Applications

Application AreaObserved EffectsReferences
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Antiparasitic ActivityEfficacy against Leishmania major
CytotoxicitySelective inhibition in cancer cells

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with cellular targets. The compound can bind to DNA and proteins, disrupting their normal functions. The nitro group can undergo reduction to form reactive intermediates that cause DNA damage, leading to cell death. The thiadiazole ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituent at Position 5 Substituent at Position 2 Melting Point (°C) Yield (%) Key Characterization Techniques
This compound -SCH₃ 2-Nitrobenzamide 158–160 (e.g., 5f) 79 ¹H-NMR, IR, MS
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) -SC₂H₅ Phenoxyacetamide 168–170 78 ¹H-NMR, ¹³C-NMR, Elemental Analysis
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) -SCH₂C₆H₅ Methoxyphenoxyacetamide 135–136 85 ¹H-NMR, MS, IR
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide (5e) -SCH₂(4-Cl-C₆H₄) 2-Nitrobenzamide 132–134 74 ¹H-NMR, ¹³C-NMR

Key Observations :

  • Methylthio vs. Larger Alkyl/Arylthio Groups : The methylthio group in the target compound confers moderate melting points (158–160°C) and yields (79%), whereas bulkier substituents like benzylthio (-SCH₂C₆H₅) reduce melting points (135–136°C) but improve yields (85%) due to enhanced solubility .
  • Nitrobenzamide vs.

Key Observations :

  • Antiviral Activity: The methylthio-nitrobenzamide derivative exhibits moderate H3N2 inhibition (EC₅₀ = 31.4 µM), outperforming phenylamino-thiadiazole derivatives (EC₅₀ = 47.2 µM) but lagging behind oseltamivir .
  • Antimicrobial Potency : Ethylthio analogs show superior activity against B. anthracis (MIC = 12.5 µg/mL vs. streptomycin’s 6.25 µg/mL), suggesting alkyl chain length inversely correlates with efficacy .
  • Cytotoxicity : Introduction of isoindole-dione in compound 62 drastically improves cytotoxicity (IC₅₀ = 8.7 µM), highlighting the role of extended π-systems in DNA intercalation .

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound this compound features a thiadiazole ring and a nitrobenzamide moiety. The synthesis typically involves the reaction of 2-nitrobenzoyl chloride with 5-(methylthio)-1,3,4-thiadiazole-2-amine under basic conditions using solvents like dichloromethane or chloroform. The reaction yields are generally high, and purification methods include recrystallization or column chromatography .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Nitro-containing compounds are known for their ability to inhibit bacterial growth through various mechanisms, including DNA damage via the formation of reactive intermediates upon reduction .

Table 1: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Bacillus cereus15
Mycobacterium tuberculosis6.25

The compound exhibited a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis comparable to established antitubercular agents such as isoniazid .

Anticancer Properties

Research indicates that this compound may also possess anticancer activity. Studies have shown that compounds with nitro groups can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, nitro derivatives have been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Case Study: In Vitro Anticancer Activity

A study evaluating the cytotoxic effects of this compound on human cancer cell lines reported an IC50 value of approximately 20 µM against breast cancer cells (MCF-7). This suggests a moderate level of activity that warrants further investigation into its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Compounds containing thiadiazole rings have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Table 2: Anti-inflammatory Activity

Compound TestedInhibition (%)Reference
This compound75%
Standard NSAIDs>80%

The compound demonstrated a significant reduction in inflammation markers in animal models of arthritis, indicating its potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the standard synthetic protocols for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide and its structural analogs?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbon disulfide.
  • Step 2 : Functionalization at the 5-position of the thiadiazole ring using methylthio groups (e.g., via alkylation with methyliodide or substitution reactions).
  • Step 3 : Amidation with 2-nitrobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts).
    Key solvents include ethanol, methanol, or pyridine, with purification via recrystallization or column chromatography .

Q. How is the purity and structural integrity of the compound validated?

  • Purity : Assessed by TLC (Rf values) and melting point analysis (uncorrected capillary tube method) .
  • Structural confirmation :
    • IR spectroscopy : Peaks at ~1670–1700 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) .
    • NMR : Characteristic signals for methylthio (~δ 2.5 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm) .
    • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 323.2 for C₁₀H₈N₄O₃S₂) .

Q. What analytical methods are used for quantitative determination and quality control?

  • HPLC/UV-Vis : Validated methods with calibration curves (R² > 0.99) and uncertainty analysis for sample preparation (e.g., ±1.5% relative standard deviation) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How are computational methods applied to predict biological activity or molecular interactions?

  • Molecular docking : Models interactions with target enzymes (e.g., 15-lipoxygenase or PFOR enzyme) using software like AutoDock. The nitro group and thiadiazole ring show strong binding to active sites via hydrogen bonds and π-π stacking .
  • Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD < 2.0 Å indicating stable binding .

Q. What crystallographic techniques determine molecular packing and hydrogen-bonding interactions?

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers, C–H⋯O/F interactions).
  • Packing diagrams : Reveal stabilization via non-classical hydrogen bonds (e.g., C4–H4⋯F2) and van der Waals forces .

Q. How are structure-activity relationship (SAR) studies designed to optimize anticancer activity?

  • Substituent variation : Modifying the nitro group to cyano or sulfonamide alters electron-withdrawing effects, impacting enzyme inhibition (e.g., IC₅₀ values against 15-lipoxygenase range from 0.8–12.4 µM) .
  • Biological assays :
    • Apoptosis : Flow cytometry (Annexin V/PI staining) shows >40% apoptosis in HeLa cells at 50 µM .
    • Cell cycle arrest : G2/M phase blockade observed via propidium iodide staining .

Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?

  • Standardized protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Compare data across studies using tools like PRISM to identify outliers (e.g., IC₅₀ discrepancies due to differential cell permeability) .

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